n'-(Anthracen-9-ylmethylene)-3-(4-methylpiperazin-1-yl)propanehydrazide

Description

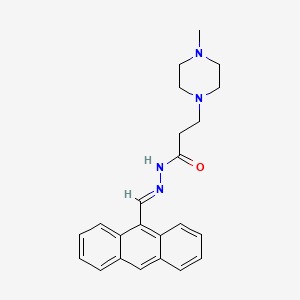

N'-(Anthracen-9-ylmethylene)-3-(4-methylpiperazin-1-yl)propanehydrazide is a synthetic hydrazide derivative characterized by a propanehydrazide backbone substituted with a 4-methylpiperazine group and an anthracene-based Schiff base. The anthracene moiety confers aromatic bulk and π-π stacking capabilities, while the 4-methylpiperazine group enhances solubility and modulates electronic properties.

Properties

Molecular Formula |

C23H26N4O |

|---|---|

Molecular Weight |

374.5 g/mol |

IUPAC Name |

N-[(E)-anthracen-9-ylmethylideneamino]-3-(4-methylpiperazin-1-yl)propanamide |

InChI |

InChI=1S/C23H26N4O/c1-26-12-14-27(15-13-26)11-10-23(28)25-24-17-22-20-8-4-2-6-18(20)16-19-7-3-5-9-21(19)22/h2-9,16-17H,10-15H2,1H3,(H,25,28)/b24-17+ |

InChI Key |

FHFLAWOJWNMWFD-JJIBRWJFSA-N |

Isomeric SMILES |

CN1CCN(CC1)CCC(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42 |

Canonical SMILES |

CN1CCN(CC1)CCC(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(Anthracen-9-ylmethylene)-3-(4-methylpiperazin-1-yl)propanehydrazide typically involves the condensation of anthracene-9-carbaldehyde with 3-(4-methylpiperazin-1-yl)propanehydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-(Anthracen-9-ylmethylene)-3-(4-methylpiperazin-1-yl)propanehydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracene derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

N’-(Anthracen-9-ylmethylene)-3-(4-methylpiperazin-1-yl)propanehydrazide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving cell signaling and molecular interactions.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(Anthracen-9-ylmethylene)-3-(4-methylpiperazin-1-yl)propanehydrazide involves its interaction with specific molecular targets. The anthracene moiety can intercalate with DNA, while the piperazine ring can interact with various proteins and enzymes. These interactions can modulate cellular processes and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Core Structural Features

The target compound shares a propanehydrazide scaffold with several analogs, but its distinct substituents differentiate its properties:

Physical Properties

Crystallographic and Computational Insights

- Crystal Packing : Anthracene derivatives (e.g., ) often exhibit layered π-stacking, which may stabilize the crystal lattice and influence bioavailability .

- SHELX Refinement : Structural data for analogs (e.g., compound 3 in ) are refined using SHELXL, ensuring accurate bond-length and angle measurements .

Biological Activity

N'-(Anthracen-9-ylmethylene)-3-(4-methylpiperazin-1-yl)propanehydrazide is an organic compound characterized by its unique anthracene moiety linked through a methylene bridge to a hydrazide functional group. This structural configuration suggests potential biological activity, making it a subject of interest in pharmacological research.

The molecular formula of this compound is , with a molecular weight of 374.5 g/mol. The presence of both anthracene and piperazine components indicates possible dual functionality, which may enhance its interaction with various biological targets.

Biological Activities

Preliminary studies indicate that compounds containing anthracene structures exhibit diverse biological activities, including:

- Antimicrobial : Potential efficacy against various bacterial strains.

- Anticancer : In vitro studies suggest cytotoxic effects on cancer cell lines.

- Antioxidant : Ability to scavenge free radicals, contributing to cellular protection.

The specific biological activities of this compound are still under investigation, but its structural components suggest promising avenues for further research .

Understanding the mechanism of action is crucial for elucidating how this compound exerts its biological effects. Key areas of investigation include:

- DNA Binding : Studies have shown that anthracene derivatives can intercalate with DNA, potentially disrupting replication processes .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis in cancer cells .

Case Studies and Research Findings

Research has been conducted to explore the biological effects of similar compounds. For instance, hydrazone derivatives have been extensively studied for their antimicrobial and anticancer properties. A comprehensive review covering various hydrazone derivatives highlighted their potential in treating infections and cancerous growths .

Table 1: Biological Activities of Similar Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| 9-Anthracenemethanamine | Antimicrobial | |

| 3-(4-Methylpiperazin-1-yl)propanehydrazide | Anticancer | |

| N'-benzylidene-2-aminoacetohydrazide | Antioxidant |

Synthesis and Structure

The synthesis of this compound typically involves the condensation reaction between anthracen-9-aldehyde and 4-methylpiperazine hydrazone. This method highlights the versatility of hydrazides in organic synthesis and their ability to form complex structures.

Future Directions

Research into the applications of this compound is ongoing, with a focus on optimizing its efficacy and safety profiles. Future studies should aim to:

- Investigate detailed pharmacokinetics and pharmacodynamics.

- Explore potential formulations for enhanced bioavailability.

- Conduct clinical trials to assess therapeutic efficacy in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.